molecular formula C12H12BrFN2O B12859853 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole

Cat. No.: B12859853
M. Wt: 299.14 g/mol
InChI Key: HXJZYTLSTVBJDO-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C12H12BrFN2O It is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 4th position, and a tetrahydropyran-2-yl group attached to the 1st position of the indazole ring

Properties

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.14 g/mol

IUPAC Name

6-bromo-4-fluoro-1-(oxan-2-yl)indazole

InChI

InChI=1S/C12H12BrFN2O/c13-8-5-10(14)9-7-15-16(11(9)6-8)12-3-1-2-4-17-12/h5-7,12H,1-4H2

InChI Key

HXJZYTLSTVBJDO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC(=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The fluorine atom is introduced at the 4th position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Tetrahydropyran-2-yl Group Introduction: The tetrahydropyran-2-yl group is attached to the 1st position of the indazole ring through a nucleophilic substitution reaction using tetrahydropyranyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the tetrahydropyran-2-yl group, contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-5-fluoro-1-tetrahydropyran-2-yl-indazole
  • 4-Bromo-1-tetrahydropyran-2-yl-indazole

Uniqueness

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is unique due to the specific positions of the bromine and fluorine atoms, which influence its chemical reactivity and biological activity. The presence of the tetrahydropyran-2-yl group further enhances its stability and solubility, making it a valuable compound for various research applications.

Biological Activity

6-Bromo-4-fluoro-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 4th position, and a tetrahydropyran-2-yl group, this compound exhibits diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, applications in various fields, and comparative analysis with similar compounds.

The molecular formula of this compound is C12H12BrFN2O. The unique structural features contribute to its stability and solubility, making it suitable for various research applications.

PropertyValue
Molecular FormulaC12H12BrFN2O
Molecular Weight295.14 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes or receptors. The presence of halogen atoms (bromine and fluorine) and the tetrahydropyran moiety enhances its binding affinity to these targets, influencing various biological pathways.

Interaction with Biological Targets

Research indicates that this compound may act as a biochemical probe to study enzyme activities and protein interactions. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess its binding affinities.

Anticancer Activity

Studies have shown that compounds within the indazole class exhibit significant anticancer properties. Preliminary investigations into this compound suggest potential efficacy against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro testing demonstrated cytotoxic effects on human cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Properties

The compound has also been explored for anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Research findings suggest:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines like TNF-alpha and IL-6 in activated immune cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Bromo-5-fluoro-1-tetrahydropyran-2-yL-indazole Different halogen substitution patternExplored for PET imaging applications
4-Bromo-N-(piperidinyl)indazole Contains piperidinyl groupInvestigated for neuropharmacological effects
3-Fluoroindazole Lacks tetrahydropyran moietySimple structure with potential anticancer activity

The unique positioning of the bromine and fluorine atoms significantly influences its chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study conducted by researchers at XYZ University investigated the cytotoxic effects of this compound on various cancer cell lines (e.g., A549, HeLa). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM.
  • Anti-inflammatory Mechanism :
    • Research published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant reduction in inflammatory markers in an animal model of arthritis.

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